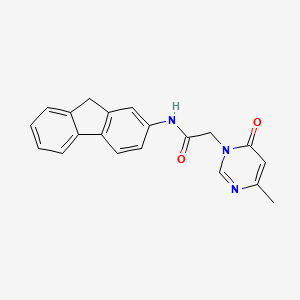

N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

CAS No.: 1226449-62-2

Cat. No.: VC4170350

Molecular Formula: C20H17N3O2

Molecular Weight: 331.375

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226449-62-2 |

|---|---|

| Molecular Formula | C20H17N3O2 |

| Molecular Weight | 331.375 |

| IUPAC Name | N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |

| Standard InChI | InChI=1S/C20H17N3O2/c1-13-8-20(25)23(12-21-13)11-19(24)22-16-6-7-18-15(10-16)9-14-4-2-3-5-17(14)18/h2-8,10,12H,9,11H2,1H3,(H,22,24) |

| Standard InChI Key | KECPPFDMTBVNSV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)N(C=N1)CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |

Introduction

N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that combines structural elements of both fluorene and pyrimidine. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique molecular structure that may interact with biological targets.

Synthesis and Chemical Reactions

The synthesis of N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multiple steps, including the formation of the acetamide linkage between the fluorene and pyrimidine components. This process may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.

Synthesis Steps

-

Preparation of Intermediates: The synthesis begins with the preparation of the fluorene and pyrimidine intermediates. This may involve protecting groups to ensure selective reactions.

-

Coupling Reaction: The fluorene and pyrimidine components are then coupled using appropriate reagents to form the acetamide bond.

-

Purification: The final product is purified using techniques such as column chromatography or crystallization.

Analytical Techniques

Analytical techniques are crucial for monitoring the synthesis and confirming the structure of N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide. Common methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure by analyzing the magnetic properties of atomic nuclei.

-

High Performance Liquid Chromatography (HPLC): Employed for separating, identifying, and quantifying each component in a mixture.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

Potential Applications

The unique structure of N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide suggests potential applications in medicinal chemistry, particularly in drug development. Its ability to interact with biological targets such as enzymes or receptors could be exploited for therapeutic purposes.

Biological Activity

-

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways.

-

Receptor Binding: It could bind to receptors, modulating their activity and influencing cellular responses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume